molecular formula C13H19ClNO+ B583866 R-(-)-Deprenyl N-Oxide Hydrochloride Salt CAS No. 830318-01-9

R-(-)-Deprenyl N-Oxide Hydrochloride Salt

Cat. No.: B583866
CAS No.: 830318-01-9
M. Wt: 240.751
InChI Key: FSZWENAWFFYHCG-UYUUDJTFSA-N
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Description

R-(-)-Deprenyl N-Oxide Hydrochloride Salt is a chemical compound known for its potential applications in various scientific fields. It is a derivative of deprenyl, a selective monoamine oxidase B inhibitor, and is often studied for its unique properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Deprenyl N-Oxide Hydrochloride Salt typically involves the oxidation of R-(-)-Deprenyl using an oxidizing agent such as hydrogen peroxide or a peroxyacid. The reaction is carried out under controlled conditions to ensure the formation of the N-oxide. The resulting product is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The primary reaction involved in the synthesis of this compound is the oxidation of R-(-)-Deprenyl to form the N-oxide.

    Reduction: The N-oxide can undergo reduction reactions under specific conditions to revert to the parent amine.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the N-oxide group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peroxyacids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Reaction Conditions: Controlled temperature and pH, inert atmosphere to prevent unwanted side reactions.

Major Products Formed:

    Oxidation: Formation of R-(-)-Deprenyl N-Oxide.

    Reduction: Reversion to R-(-)-Deprenyl.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

R-(-)-Deprenyl N-Oxide Hydrochloride Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.

    Biology: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter levels.

    Medicine: Studied for its potential therapeutic benefits in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of R-(-)-Deprenyl N-Oxide Hydrochloride Salt involves its interaction with monoamine oxidase B (MAO-B) enzymes. By inhibiting MAO-B, the compound increases the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects. The N-oxide group may also contribute to its unique pharmacological properties by modulating its interaction with biological targets.

Comparison with Similar Compounds

    R-(-)-Deprenyl: The parent compound, known for its MAO-B inhibitory activity.

    Selegiline: Another MAO-B inhibitor with similar therapeutic applications.

    Rasagiline: A more potent MAO-B inhibitor used in the treatment of Parkinson’s disease.

Uniqueness: R-(-)-Deprenyl N-Oxide Hydrochloride Salt is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar MAO-B inhibitors. This modification can enhance its stability, bioavailability, and potentially its therapeutic efficacy.

Properties

CAS No.

830318-01-9

Molecular Formula

C13H19ClNO+

Molecular Weight

240.751

IUPAC Name

hydron;hydroxy-methyl-[(2R)-1-phenylpropan-2-yl]-prop-2-ynylazanium;chloride

InChI

InChI=1S/C13H18NO.ClH/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12,15H,10-11H2,2-3H3;1H/q+1;/t12-,14?;/m1./s1

InChI Key

FSZWENAWFFYHCG-UYUUDJTFSA-N

SMILES

[H+].CC(CC1=CC=CC=C1)[N+](C)(CC#C)O.[Cl-]

Synonyms

(αR)-N,α-Dimethyl-N-2-propynylbenzene N-Oxide Hydrochloride Salt;  (αR)-N,α-Dimethyl-N-2-propyn-1-yl-benzeneethanamine N-Oxide Hydrochloride Salt

Origin of Product

United States

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